Cas no 2090466-04-7 (Piperidine, 3-(5-nitro-1H-pyrazol-1-yl)-)

Piperidine, 3-(5-nitro-1H-pyrazol-1-yl)- Chemical and Physical Properties
Names and Identifiers
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- Piperidine, 3-(5-nitro-1H-pyrazol-1-yl)-
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- Inchi: 1S/C8H12N4O2/c13-12(14)8-3-5-10-11(8)7-2-1-4-9-6-7/h3,5,7,9H,1-2,4,6H2
- InChI Key: CBTXZGQGHMSBCH-UHFFFAOYSA-N
- SMILES: N1CCCC(N2C([N+]([O-])=O)=CC=N2)C1
Piperidine, 3-(5-nitro-1H-pyrazol-1-yl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-359651-0.05g |
3-(5-nitro-1H-pyrazol-1-yl)piperidine |
2090466-04-7 | 0.05g |
$1417.0 | 2023-03-07 | ||
Enamine | EN300-359651-0.5g |
3-(5-nitro-1H-pyrazol-1-yl)piperidine |
2090466-04-7 | 0.5g |
$1619.0 | 2023-03-07 | ||
Enamine | EN300-359651-0.25g |
3-(5-nitro-1H-pyrazol-1-yl)piperidine |
2090466-04-7 | 0.25g |
$1551.0 | 2023-03-07 | ||
Enamine | EN300-359651-5.0g |
3-(5-nitro-1H-pyrazol-1-yl)piperidine |
2090466-04-7 | 5.0g |
$4890.0 | 2023-03-07 | ||
Enamine | EN300-359651-0.1g |
3-(5-nitro-1H-pyrazol-1-yl)piperidine |
2090466-04-7 | 0.1g |
$1484.0 | 2023-03-07 | ||
Enamine | EN300-359651-10.0g |
3-(5-nitro-1H-pyrazol-1-yl)piperidine |
2090466-04-7 | 10.0g |
$7250.0 | 2023-03-07 | ||
Enamine | EN300-359651-2.5g |
3-(5-nitro-1H-pyrazol-1-yl)piperidine |
2090466-04-7 | 2.5g |
$3304.0 | 2023-03-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01087842-1g |
3-(5-Nitro-1H-pyrazol-1-yl)piperidine |
2090466-04-7 | 95% | 1g |
¥8323.0 | 2023-03-19 | |
Enamine | EN300-359651-1.0g |
3-(5-nitro-1H-pyrazol-1-yl)piperidine |
2090466-04-7 | 1g |
$0.0 | 2023-06-07 |
Piperidine, 3-(5-nitro-1H-pyrazol-1-yl)- Related Literature
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
Additional information on Piperidine, 3-(5-nitro-1H-pyrazol-1-yl)-
Piperidine, 3-(5-nitro-1H-pyrazol-1-yl)- (CAS No. 2090466-04-7): A Comprehensive Overview
Piperidine, 3-(5-nitro-1H-pyrazol-1-yl)-, identified by its CAS number 2090466-04-7, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic derivative has garnered attention due to its unique structural properties and potential applications in drug development. The compound combines a piperidine ring with a nitro-substituted pyrazole moiety, creating a versatile scaffold that can be explored for various therapeutic purposes.
The structural composition of Piperidine, 3-(5-nitro-1H-pyrazol-1-yl)- makes it an intriguing candidate for further investigation. The presence of both piperidine and nitro-pyrazole functionalities suggests potential interactions with biological targets, which could be exploited in the design of novel pharmaceutical agents. Recent studies have highlighted the importance of such multifunctional compounds in addressing complex diseases by targeting multiple pathways simultaneously.
In the context of modern drug discovery, the synthesis and characterization of Piperidine, 3-(5-nitro-1H-pyrazol-1-yl)- have been facilitated by advanced chemical methodologies. Techniques such as multi-step organic synthesis, spectroscopic analysis, and computational modeling have enabled researchers to gain deeper insights into its reactivity and biological activity. These advancements have not only improved the efficiency of synthesis but also provided a more comprehensive understanding of the compound's potential.
One of the most promising applications of Piperidine, 3-(5-nitro-1H-pyrazol-1-yl)- lies in its potential as an intermediate in the development of bioactive molecules. The nitro group in the pyrazole moiety can be further functionalized to introduce additional pharmacophores, enhancing its utility in medicinal chemistry. For instance, studies have demonstrated that nitro-substituted pyrazoles can exhibit significant antimicrobial and anti-inflammatory properties, making them valuable candidates for therapeutic intervention.
Recent research has also explored the pharmacokinetic properties of Piperidine, 3-(5-nitro-1H-pyrazol-1-yl)-. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its clinical efficacy. Computational simulations have played a pivotal role in predicting these properties, allowing for rapid screening of potential candidates before moving into costly and time-consuming experimental validation. This approach has streamlined the drug discovery process and increased the likelihood of identifying compounds with desirable pharmacokinetic profiles.
The synthesis of Piperidine, 3-(5-nitro-1H-pyrazol-1-yl)- involves several key steps that highlight the ingenuity of modern synthetic chemistry. The introduction of the nitro group into the pyrazole ring requires precise control over reaction conditions to ensure high yield and purity. Additionally, the subsequent coupling with piperidine necessitates careful selection of coupling reagents and catalysts to achieve optimal results. These synthetic challenges underscore the importance of expertise in organic chemistry for the successful preparation of such complex molecules.
Beyond its synthetic significance, Piperidine, 3-(5-nitro-1H-pyrazol-1-yl)- has shown promise in preclinical studies as a lead compound for further development. Initial pharmacological evaluations have revealed interesting interactions with various biological targets, including enzymes and receptors involved in disease pathways. These findings have prompted further investigation into its potential therapeutic applications, particularly in areas such as oncology and neurology where multifunctional compounds are highly sought after.
The role of computational chemistry in understanding the behavior of Piperidine, 3-(5-nitro-1H-pyrazol-1-yl)- cannot be overstated. Molecular modeling techniques have allowed researchers to predict how this compound might interact with biological targets at the atomic level. This information is invaluable for designing derivatives with enhanced potency and selectivity. By leveraging computational tools alongside experimental data, scientists can accelerate the discovery process and reduce the risk of failure in later stages of drug development.
In conclusion, Piperidine, 3-(5-nitro-1H-pyrazol-1-yl)- (CAS No. 2090466-04-7) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and promising biological activity make it an attractive candidate for further exploration. As research continues to advance, it is likely that new applications and derivatives will emerge, further solidifying its importance in the field.
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